1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione
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Overview
Description
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione is a synthetic compound characterized by a pyrrolidine ring, a fluorophenyl group, and a butane-1,4-dione moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino acid derivative, cyclization can be achieved under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Butane-1,4-dione Moiety: The butane-1,4-dione moiety can be synthesized through aldol condensation reactions involving appropriate aldehyde and ketone precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2,5-diones.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups, such as fluoxetine and flurbiprofen.
Uniqueness
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-2-3-13-10-20(11-15(13)19)17(22)9-8-16(21)12-4-6-14(18)7-5-12/h4-7,13,15H,2-3,8-11,19H2,1H3/t13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMNNGMCIGZMIU-ZFWWWQNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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